![molecular formula C22H31N B14253478 Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- CAS No. 432556-33-7](/img/structure/B14253478.png)
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- is a complex organic compound that belongs to the pyridine family. Pyridine derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a pyridine ring substituted with a tert-butylphenyl group, a methyl group, and two propyl groups, making it a highly substituted and potentially versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Hantzsch pyridine synthesis is a well-known method that involves the condensation of an aldehyde, a β-ketoester, and ammonia. The reaction typically requires heating and can be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to scale up the production while maintaining the quality of the final product .
化学反应分析
Types of Reactions
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction and conditions used .
科学研究应用
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- has several scientific research applications:
作用机制
The mechanism of action of pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyridine, 4-(1,1-dimethylethyl)-: This compound has a similar structure but lacks the additional methyl and propyl groups, making it less sterically hindered.
Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-: This compound features a phenyl group instead of the tert-butylphenyl group, leading to different electronic and steric properties.
Uniqueness
Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl- is unique due to its highly substituted structure, which can influence its reactivity, solubility, and interaction with other molecules. The presence of multiple bulky groups can also affect its steric and electronic properties, making it a valuable compound for various applications .
属性
CAS 编号 |
432556-33-7 |
|---|---|
分子式 |
C22H31N |
分子量 |
309.5 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-6-methyl-3,4-dipropylpyridine |
InChI |
InChI=1S/C22H31N/c1-7-9-18-15-16(3)23-21(20(18)10-8-2)17-11-13-19(14-12-17)22(4,5)6/h11-15H,7-10H2,1-6H3 |
InChI 键 |
RRZRFKRKPPIWHA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=NC(=C1)C)C2=CC=C(C=C2)C(C)(C)C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



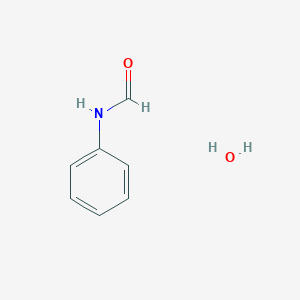
acetic acid](/img/structure/B14253421.png)
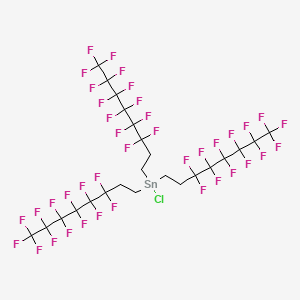
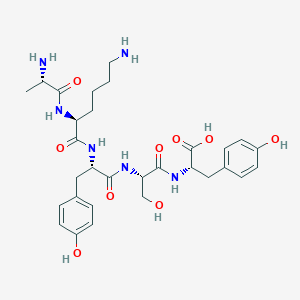
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)
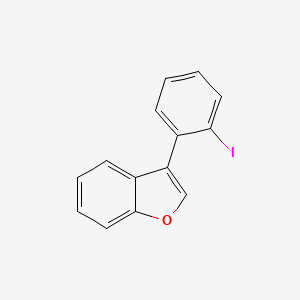
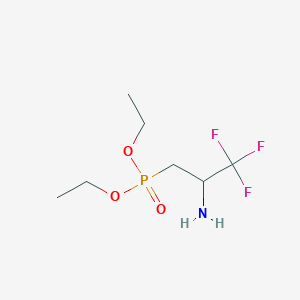
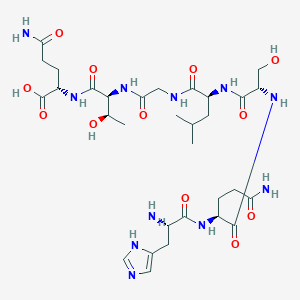
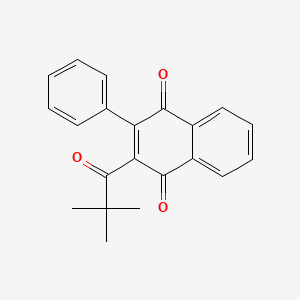
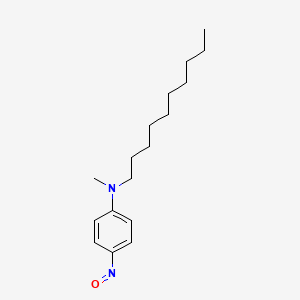

![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)

